2-Nonylpropanediamide
Description
2-Nonylpropanediamide is a diamide derivative characterized by a branched nonyl chain at the second position of a propanediamide backbone. Such properties position it as a candidate for emulsifiers, corrosion inhibitors, or stabilizers in material science, though pharmacological uses are less likely compared to aromatic or fluorinated analogs .
Properties
CAS No. |
100385-01-1 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-nonylpropanediamide |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-4-5-6-7-8-9-10(11(13)15)12(14)16/h10H,2-9H2,1H3,(H2,13,15)(H2,14,16) |
InChI Key |
SWEYACLRZLISHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C(=O)N)C(=O)N |
Canonical SMILES |
CCCCCCCCCC(C(=O)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermal Stability and Reactivity
- This compound’s dual amide groups likely confer higher thermal stability compared to monoamides like N-propan-2-ylprop-2-enamide, which contains a reactive acrylamide moiety prone to polymerization . The nonyl chain further reduces crystallinity, enhancing compatibility with hydrophobic matrices .
- In contrast, the fluorinated aromatic group in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide improves electronic properties, making it suitable for medicinal chemistry, whereas this compound’s aliphatic chain prioritizes material science applications .
Solubility and Hydrophobicity
- The nonyl chain in this compound increases lipophilicity (logP estimated >4), limiting aqueous solubility but favoring organic solvents. This contrasts with the methoxynaphthyl group in the diphenylethylamide compound , which balances hydrophobicity with aromatic π-π stacking for drug-receptor interactions.
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